molecular formula C20H17Cl2NO B1393907 2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carbonyl chloride CAS No. 1160256-20-1

2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carbonyl chloride

Cat. No. B1393907
M. Wt: 358.3 g/mol
InChI Key: ITWIHPFZOQCATQ-UHFFFAOYSA-N
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Description

The compound “2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carbonyl chloride” is a heterocyclic organic compound . It is used for proteomics research .


Synthesis Analysis

The synthesis of such compounds often involves the use of organoboron reagents in a Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is widely applied in carbon–carbon bond-forming reactions due to its mild and functional group tolerant reaction conditions . The organoboron reagents used are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The molecular formula of the compound is C20H18ClNO . The molecular weight is 323.82 g/mol .


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, it may participate in electrophilic aromatic substitution reactions . In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .

Scientific Research Applications

Catalytic Applications

  • Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling : The Suzuki-Miyaura coupling reactions involving halopyridines and haloquinolines, like 8-chloroquinoline, can be effectively catalyzed using palladium on charcoal with phosphine ligands. This method has implications in the synthesis of arylpyridines and arylquinolines, potentially including derivatives of 2-(4-sec-butylphenyl)-8-chloroquinoline-4-carbonyl chloride (Tagata & Nishida, 2003).

Synthetic Methodology

  • Chlorination of Quinoline Derivatives : Research into the chlorination of 2-chloroquinoline-3-carbaldehydes provides insight into the preparation of chloroquinoline carbonyl chlorides, which may include compounds similar to 2-(4-sec-butylphenyl)-8-chloroquinoline-4-carbonyl chloride (Cziáky, 1991).

  • Wittig-Type Cyclizations : Studies on Wittig-type cyclizations indicate the potential for cyclizing certain carboxylic acids into chloroquinoline-4-ones, which could be relevant for synthesizing variants of 2-(4-sec-butylphenyl)-8-chloroquinoline-4-carbonyl chloride (Vorbrüggen, Bohn, & Krolikiewicz, 1990).

Ligand Synthesis and Complex Formation

  • Chiral Phosphoramidite Ligands Based on 8-Chloroquinoline : The synthesis of chiral ligands from 8-chloroquinoline and their complexation with metals like rhodium, palladium, and platinum has been explored. This research could be extrapolated to the synthesis of ligand systems involving 2-(4-sec-butylphenyl)-8-chloroquinoline-4-carbonyl chloride (Franciò et al., 1999).

Cross-Coupling Reactions

  • Use of Palladium-Phosphinous Acid Catalysts : The application of palladium-phosphinous acid catalysts in various coupling reactions with chloroquinolines showcases a method for synthesizing disubstituted quinolines. This methodology might be applicable to compounds like 2-(4-sec-butylphenyl)-8-chloroquinoline-4-carbonyl chloride (Wolf & Lerebours, 2003).

properties

IUPAC Name

2-(4-butan-2-ylphenyl)-8-chloroquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO/c1-3-12(2)13-7-9-14(10-8-13)18-11-16(20(22)24)15-5-4-6-17(21)19(15)23-18/h4-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWIHPFZOQCATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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